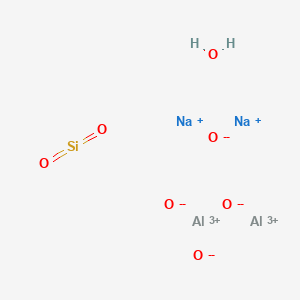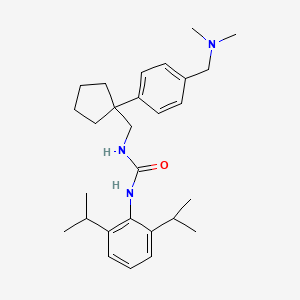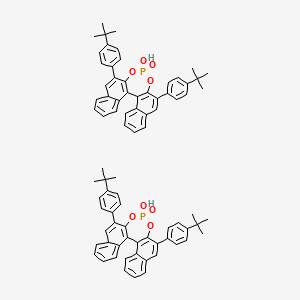
Molecular sieves pack 4A Beads 1.6mm-2.5mm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular sieves pack 4A beads, with a particle size of 1.6mm-2.5mm, are synthetic crystalline aluminosilicates. These sieves are characterized by their uniform pore size of approximately 4 angstroms, which allows them to selectively adsorb molecules based on size. The primary component of these molecular sieves is sodium aluminosilicate, which is represented by the chemical formula Na12[(AlO2)12(SiO2)12]·xH2O . They are widely used in various applications due to their high adsorption capacity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molecular sieves 4A are synthesized through a hydrothermal process. The primary raw materials include sodium silicate and sodium aluminate. The synthesis involves mixing these raw materials in an aqueous solution under controlled temperature and pressure conditions. The reaction mixture is then aged and crystallized to form the desired aluminosilicate structure .
Industrial Production Methods
In industrial settings, the production of molecular sieves 4A involves large-scale hydrothermal synthesis. The process begins with the preparation of a gel-like mixture of sodium silicate and sodium aluminate. This mixture is then subjected to high temperatures and pressures in autoclaves to promote crystallization. The resulting crystalline product is washed, dried, and activated by removing the water of hydration through heating .
Analyse Chemischer Reaktionen
Types of Reactions
Molecular sieves 4A primarily undergo adsorption and desorption reactions. They are highly effective in adsorbing polar molecules and molecules with hydroxyl groups or oxygen atoms. The adsorption process is influenced by the pore size and the surface area of the sieves .
Common Reagents and Conditions
The common reagents used with molecular sieves 4A include water, ammonia, ethanol, carbon dioxide, hydrogen sulfide, sulfur dioxide, ethylene, ethane, and propylene. The adsorption process typically occurs at ambient temperatures and pressures, although higher temperatures can enhance the adsorption capacity .
Major Products Formed
The major products formed during the adsorption process are the dehydrated or purified forms of the adsorbed molecules. For example, molecular sieves 4A can be used to remove water from solvents, resulting in anhydrous solvents .
Wissenschaftliche Forschungsanwendungen
Molecular sieves 4A have a wide range of applications in scientific research and industry:
Chemistry: They are used as drying agents to remove moisture from solvents and gases. .
Biology: Molecular sieves 4A are used in the purification of biological samples by removing water and other impurities
Medicine: They are utilized in the packaging of drugs to prevent moisture-induced degradation
Industry: Molecular sieves 4A are used in the refining and purification of natural gas, liquefied petroleum gas, and other hydrocarbons. .
Wirkmechanismus
The mechanism of action of molecular sieves 4A is based on their ability to selectively adsorb molecules based on size. The uniform pore size of 4 angstroms allows them to exclude molecules with an effective diameter greater than 4 angstroms, such as propane, while adsorbing smaller molecules like water, ammonia, and ethanol . The adsorption process is driven by the interaction between the adsorbate molecules and the internal surface area of the sieves .
Vergleich Mit ähnlichen Verbindungen
Molecular sieves 4A can be compared with other types of molecular sieves, such as 3A, 5A, and 13X:
Molecular sieves 3A: These have a smaller pore size of approximately 3 angstroms and are used for adsorbing smaller molecules like water and ammonia
Molecular sieves 5A: These have a larger pore size of approximately 5 angstroms and can adsorb larger molecules like normal paraffins
Molecular sieves 13X: These have an even larger pore size of approximately 10 angstroms and are used for adsorbing larger molecules like benzene and toluene
The uniqueness of molecular sieves 4A lies in their optimal pore size, which allows them to selectively adsorb a wide range of molecules while excluding larger ones .
Eigenschaften
IUPAC Name |
dialuminum;disodium;dioxosilane;oxygen(2-);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Na.O2Si.H2O.4O/c;;;;1-3-2;;;;;/h;;;;;1H2;;;;/q2*+3;2*+1;;;4*-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKKIYFBHPPSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[O-2].O=[Si]=O.[Na+].[Na+].[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2Na2O7Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-](/img/structure/B8194818.png)

![1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8194829.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aR,3'aR,8aS,8'aS)-](/img/structure/B8194839.png)
![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)
![(Z)-tert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8194848.png)




![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)

